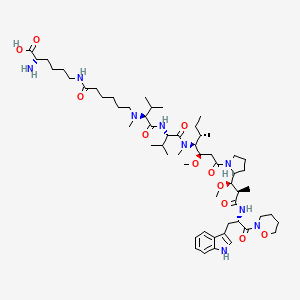
Aprutumab ixadotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ixadotin involves the conjugation of an anti-FGFR2 antibody with an auristatin-based payload. The process typically includes the following steps:
Antibody Production: The anti-FGFR2 antibody is produced using recombinant DNA technology in mammalian cell cultures.
Payload Synthesis: The auristatin-based payload is synthesized through a series of organic reactions, including amide bond formation and esterification.
Industrial Production Methods
Industrial production of ixadotin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale cell culture for antibody production, followed by purification and conjugation steps. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .
化学反応の分析
Types of Reactions
Ixadotin undergoes several types of chemical reactions, including:
Oxidation: The auristatin payload can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at the disulfide bonds within the antibody structure, potentially impacting the conjugate’s stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions typically involve mild pH and temperature to maintain the integrity of the antibody.
Major Products Formed
The major product formed from these reactions is the stable antibody-drug conjugate, ixadotin, which retains the specificity of the antibody and the cytotoxicity of the payload .
科学的研究の応用
Ixadotin has several scientific research applications, particularly in the fields of:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Investigated for its role in targeting FGFR2-expressing cells and its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress FGFR2, such as triple-negative breast cancer and gastric cancer.
Industry: Utilized in the development of targeted cancer therapies and as a benchmark for evaluating new ADCs
作用機序
Ixadotin exerts its effects by binding to FGFR2 on the surface of cancer cells. Upon binding, the conjugate is internalized through endocytosis. Inside the cell, the auristatin payload is released, leading to the disruption of microtubule dynamics and subsequent cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy .
類似化合物との比較
Similar Compounds
Trastuzumab emtansine: Another ADC targeting HER2-positive breast cancer.
Brentuximab vedotin: Targets CD30 in Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Uniqueness of Ixadotin
Ixadotin is unique due to its specific targeting of FGFR2, which is overexpressed in several aggressive cancers. This specificity allows for a more targeted approach, potentially reducing side effects and improving patient outcomes compared to other ADCs .
特性
CAS番号 |
1708947-48-1 |
|---|---|
分子式 |
C57H95N9O11 |
分子量 |
1082.4 g/mol |
IUPAC名 |
(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |
InChIキー |
RCSZIBSPHRZNRQ-BTZXMIIFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


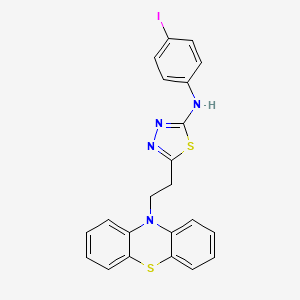
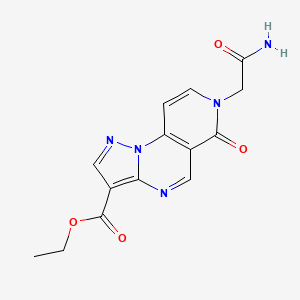
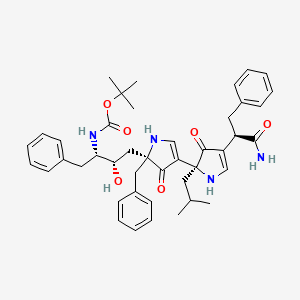
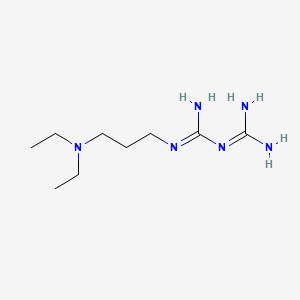
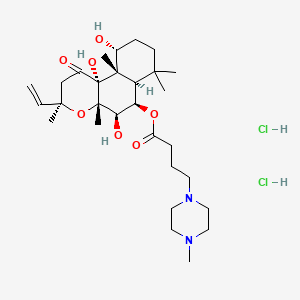




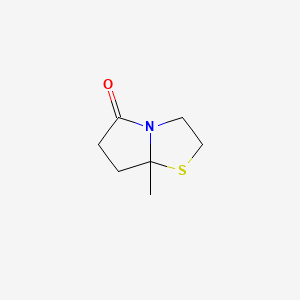
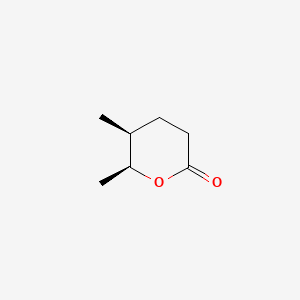
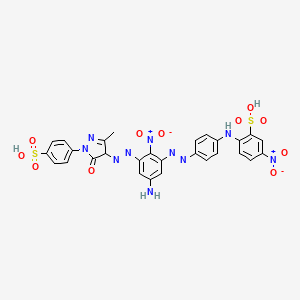
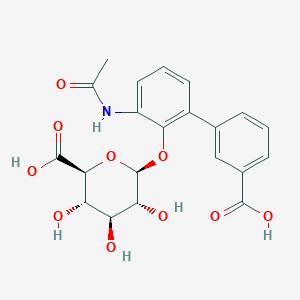
![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)
